N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide
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Overview
Description
N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2-methylprop-2-enyl halide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the alkyl and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
- N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide
Uniqueness
N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h3-7,9-12H,1,8,13-15H2,2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNMBTGBQRCUSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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